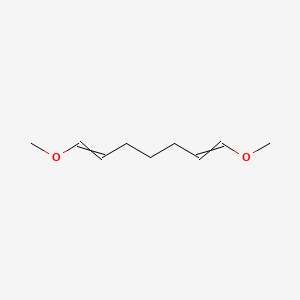
1,7-Dimethoxyhepta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethoxyhepta-1,6-diene is an organic compound characterized by the presence of two methoxy groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethoxyhepta-1,6-diene can be synthesized through several methods. One common approach involves the reaction of heptadiene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy groups being introduced via electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethoxyhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene system into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
1,7-Dimethoxyhepta-1,6-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethoxyhepta-1,6-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which forms new carbon-carbon bonds. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Pentadiene: Another conjugated diene with similar reactivity but different physical properties.
Isoprene: A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness
1,7-Dimethoxyhepta-1,6-diene is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other dienes. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
138236-07-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,7-dimethoxyhepta-1,6-diene |
InChI |
InChI=1S/C9H16O2/c1-10-8-6-4-3-5-7-9-11-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
HWRBCGJMRAQAIP-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















